molecular formula C14H16N4O4 B14924290 1,5-dimethyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

1,5-dimethyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B14924290
M. Wt: 304.30 g/mol
InChI Key: JKFBSXOWMJEFEY-OQLLNIDSSA-N
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Description

1,5-DIMETHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

The synthesis of 1,5-DIMETHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with an appropriate aldehyde or ketone to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1,5-DIMETHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1,5-DIMETHYL-N’~3~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-1H-PYRAZOLE-3-CARBOHYDRAZIDE can be compared with other similar pyrazole derivatives, such as:

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O4/c1-7-5-10(17-18(7)4)13(20)16-15-9(3)12-11(19)6-8(2)22-14(12)21/h5-6,19H,1-4H3,(H,16,20)/b15-9+

InChI Key

JKFBSXOWMJEFEY-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=NN1C)C(=O)N/N=C(\C)/C2=C(C=C(OC2=O)C)O

Canonical SMILES

CC1=CC(=NN1C)C(=O)NN=C(C)C2=C(C=C(OC2=O)C)O

Origin of Product

United States

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